A Comprehensive Technical Guide to 3-Amino-5-methoxybenzonitrile
A Comprehensive Technical Guide to 3-Amino-5-methoxybenzonitrile
CAS Number: 269411-71-4
This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals interested in the chemical properties, synthesis, and potential applications of 3-Amino-5-methoxybenzonitrile. This document provides detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways and experimental workflows.
Chemical and Physical Properties
3-Amino-5-methoxybenzonitrile is a substituted aromatic nitrile possessing amino and methoxy functional groups. These groups confer specific reactivity and properties to the molecule, making it a valuable intermediate in organic synthesis, particularly for the development of heterocyclic compounds and novel pharmaceutical agents.
Table 1: Physicochemical Properties of 3-Amino-5-methoxybenzonitrile
| Property | Value | Reference |
| CAS Number | 269411-71-4 | [1] |
| Molecular Formula | C₈H₈N₂O | [1] |
| Molecular Weight | 148.17 g/mol | [1] |
| Appearance | Solid | [2] |
| Melting Point | 81-85 °C | |
| Purity | Typically ≥95% | [1][2] |
| InChI Key | FFTOQOKMASMDFH-UHFFFAOYSA-N | [2] |
| SMILES | COC1=CC(=CC(=C1)N)C#N |
Table 2: Spectral Data Summary for 3-Amino-5-methoxybenzonitrile and Related Compounds
| Data Type | Key Features |
| ¹H NMR | Signals corresponding to aromatic protons, methoxy group protons, and amino group protons. |
| ¹³C NMR | Resonances for aromatic carbons, nitrile carbon, and methoxy carbon. |
| Mass Spec | Molecular ion peak consistent with the molecular weight. |
| IR | Characteristic peaks for N-H stretching (amino group), C≡N stretching (nitrile group), and C-O stretching (methoxy group). |
Synthesis and Experimental Protocols
Representative Synthesis of 3-Amino-5-methoxybenzonitrile
This protocol is a representative method based on the reduction of a nitroaromatic compound, a widely used transformation in organic synthesis.
Reaction Scheme:
Caption: Synthesis of 3-Amino-5-methoxybenzonitrile via reduction.
Materials and Reagents:
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3-Methoxy-5-nitrobenzonitrile
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Iron powder (Fe)
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Ammonium chloride (NH₄Cl)
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Methanol (MeOH)
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Water (H₂O)
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Ethyl acetate (EtOAc)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
Experimental Protocol:
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To a solution of 3-Methoxy-5-nitrobenzonitrile (1.0 eq) in a mixture of methanol and water, add iron powder (5.0 eq) and ammonium chloride (5.0 eq).
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Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron catalyst.
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Concentrate the filtrate under reduced pressure to remove the methanol.
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Extract the aqueous residue with ethyl acetate (3 x volumes).
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Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude product by column chromatography on silica gel to afford 3-Amino-5-methoxybenzonitrile.
Applications in Drug Discovery and Development
Substituted aminobenzonitriles are a class of compounds that serve as crucial building blocks in the synthesis of various pharmaceutical agents. Their utility stems from the presence of multiple reactive sites that allow for diverse chemical modifications.
Intermediate for Kinase Inhibitors
The aminobenzonitrile scaffold is a key component in the synthesis of kinase inhibitors. For instance, derivatives of aminobenzonitriles have been utilized in the development of inhibitors for the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in cancer therapy.
Precursor for IL-8 Pathway Modulators
The interleukin-8 (IL-8) signaling pathway is implicated in various inflammatory diseases and cancers. Aminobenzonitrile derivatives have been investigated as intermediates in the synthesis of compounds that modulate the IL-8 pathway, potentially by inhibiting the interaction between IL-8 and its receptors, CXCR1 and CXCR2.
Caption: Simplified IL-8 signaling pathway.
Safety and Handling
3-Amino-5-methoxybenzonitrile should be handled with appropriate safety precautions in a laboratory setting.
Table 3: Hazard and Precautionary Statements
| Category | Statements |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[2] |
| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/ eye protection/ face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). |
It is recommended to consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.
Experimental Workflow for Compound Characterization
The following diagram outlines a typical workflow for the characterization of a newly synthesized batch of 3-Amino-5-methoxybenzonitrile.
Caption: Workflow for the characterization of 3-Amino-5-methoxybenzonitrile.
This guide provides a foundational understanding of 3-Amino-5-methoxybenzonitrile for its application in research and development. For specific applications, further investigation and optimization of experimental conditions are recommended.
